Ortho-Ethyl Benzoate vs. N-Phenyl Acetamide Tail: Comparative Physicochemical Properties Predict Differential Membrane Permeability
Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate carries an ethyl ester moiety at the ortho position of the benzoate ring, conferring a computed XLogP3 of 4.4, compared to XLogP3 values of approximately 3.0–3.5 for the N-phenylacetamide analogs in the telomerase inhibitor series [1][2]. The elevated lipophilicity of the target compound predicts enhanced passive membrane permeability, which may translate to improved cellular uptake in cell-based assays, but also carries a risk of increased plasma protein binding and potential off-target partitioning. Additionally, the hydrogen bond donor count is 1 (single amide NH) versus 0–1 for N-phenyl analogs, and the topological polar surface area (TPSA) is 107 Ų versus approximately 80–90 Ų for comparator compounds lacking the ester carbonyl [1]. These differences place the target compound in a distinct region of drug-like chemical space, directly impacting absorption, distribution, and free fraction predictions in pharmacological assays.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 4.4; TPSA = 107 Ų; HBD = 1 |
| Comparator Or Baseline | N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide analogs (telomerase inhibitor series): estimated XLogP3 ≈ 3.0–3.5; TPSA ≈ 80–90 Ų; HBD = 0–1 |
| Quantified Difference | ΔXLogP3 ≈ +0.9 to +1.4; ΔTPSA ≈ +17 to +27 Ų |
| Conditions | Computed physicochemical properties (XLogP3 algorithm, PubChem/Kuujia); comparator values estimated from representative N-phenylacetamide structures in the telomerase inhibitor series. |
Why This Matters
Higher lipophilicity predicts superior membrane permeability but also higher metabolic liability, making this compound more suitable for cell-based phenotypic screening and less suitable for in vivo studies requiring low clearance, compared to N-phenylacetamide analogs.
- [1] Kuujia.com. Cas no 896054-82-3 (ethyl 2-(2-{6-(4-methylphenyl)pyridazin-3-ylsulfanyl}acetamido)benzoate). Computed Properties section. Accessed 2026-05-09. View Source
- [2] Shaldam, M.A., Mousa, M.H.A., Tawfik, H.O., El-Dessouki, A.M., Sharaky, M., Saleh, M.M., Alzahrani, A.Y.A., Moussa, S.B. and Al-Karmalawy, A.A. Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorg. Chem., 2024, 153, 107843. (Representative analog structures used for physicochemical comparison.) View Source
